Boc-beta-iodo-D-Ala-OBzl
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Description
Boc-beta-iodo-D-Ala-OBzl, also known as N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester or Boc-3-iodo-D-alanine benzyl ester, is a biochemical used in proteomics research . It has a molecular formula of C15H20INO4 and a molecular weight of 405.23 .
Molecular Structure Analysis
The linear formula of Boc-beta-iodo-D-Ala-OBzl is ICH2CH[NHCO2C(CH3)3]CO2CH2C6H5 . The InChI string representation is 1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(9-16)13(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1 .Physical And Chemical Properties Analysis
Boc-beta-iodo-D-Ala-OBzl has a melting point of 80-84°C . Its optical activity is [α]20/D +18±1°, c = 1% in ethanol . The compound is solid at room temperature .Scientific Research Applications
Peptide Structure and Solubility : Boc-beta-iodo-D-Ala-OBzl and similar compounds are used in the study of peptide conformations and solubility properties. These compounds, especially when used in protected homooligopeptides, can demonstrate significant insolubility in high-polar solvents due to β-sheet aggregation. This property is crucial in understanding the physical chemistry of peptides (Narita, Doi, Kudo, & Terauchi, 1986).
Crystal Structure Analysis : Boc-beta-iodo-D-Ala-OBzl derivatives are instrumental in analyzing crystal structures of peptides. These studies have provided valuable insights into α-helical structures and their role in biological processes like voltage-dependent pore formation in membranes (Bosch, Jung, Schmitt, & Winter, 1985).
Peptide-Cellulose Conjugation : Research has been conducted on the synthesis of peptide-cellulose conjugates using Boc-beta-iodo-D-Ala-OBzl. This type of conjugation is important for developing novel biomaterials and understanding the interaction between peptides and cellulose (Devarayan, Hachisu, Araki, & Ohkawa, 2013).
Peptide Folding and Conformation : The study of peptide folding and conformation is another important application. Boc-beta-iodo-D-Ala-OBzl derivatives have been used to investigate the formation of various peptide structures like β-turns, α-helices, and other complex conformations (Jung, Bosch, Katz, Schmitt, Voges, & Winter, 1983).
properties
IUPAC Name |
benzyl (2S)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(9-16)13(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXFSYLOWHQCEK-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CI)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CI)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546071 |
Source
|
Record name | Benzyl N-(tert-butoxycarbonyl)-3-iodo-D-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-beta-iodo-D-Ala-OBzl | |
CAS RN |
125942-79-2 |
Source
|
Record name | Benzyl N-(tert-butoxycarbonyl)-3-iodo-D-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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